

Calceolarioside B CAS number and molecular formula

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Compound of Interest		
Compound Name:	Calceolarioside B	
Cat. No.:	B027583	Get Quote

Calceolarioside B: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Calceolarioside B**, a phenylethanoid glycoside, detailing its chemical properties, biological activities, and the experimental protocols used to elucidate its effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.

Chemical and Physical Properties

Calceolarioside B is a natural compound that has been isolated from various plant species. Its fundamental chemical and physical properties are summarized below.



Property	Value	Reference(s)
CAS Number	105471-98-5	[1][2][3][4][5]
Molecular Formula	C23H26O11	[1][3][4][5]
Molecular Weight	478.45 g/mol	[1][3]
Appearance	Yellow-orange powder	[5]
Purity	≥98% (via HPLC)	[1][4]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	[1]

Biological Activities and Quantitative Data

Calceolarioside B has demonstrated a range of biological activities, including enzyme inhibition and anti-proliferative effects. The following table summarizes the key quantitative data from experimental studies.

Biological Activity	Cell Line / Model	IC ₅₀ / Effect	Reference(s)
Inhibition of Rat Lens Aldose Reductase (RLAR)	In vitro enzyme assay	23.99 µM	[2]
Anti-proliferative Activity	Human Prostate Cancer (PC-3) cells	~10-15% inhibition at 30 µM	
Reduction of Interleukin-6 (IL-6) Levels	LPS- and pseudovirus-induced RLE-6TN cells	Reduction observed at 200 µM	·

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Rat Lens Aldose Reductase (RLAR) Inhibition Assay

Foundational & Exploratory





This protocol outlines the procedure for determining the inhibitory activity of **Calceolarioside B** on rat lens aldose reductase.

Objective: To quantify the IC₅₀ value of **Calceolarioside B** for the inhibition of RLAR.

Materials:

- Rat lenses
- Phosphate buffer (0.067 M, pH 6.2)
- NADPH solution (2.5 x 10⁻⁴ M)
- DL-glyceraldehyde solution (substrate, 5 x 10⁻⁴ M)
- Calceolarioside B stock solutions at various concentrations
- UV-Vis Spectrophotometer

Procedure:

- · Preparation of Lens Homogenate:
 - 1. Excise lenses from the eyes of Wistar rats.
 - 2. Prepare a 10% (w/v) homogenate of the lenses in 0.1 M phosphate-buffered saline (pH 7.4).
 - Centrifuge the homogenate to obtain a clear supernatant containing the aldose reductase enzyme.
- Enzyme Assay:
 - 1. In a cuvette, combine 0.7 mL of phosphate buffer, 0.1 mL of NADPH solution, and 0.1 mL of the lens supernatant.
 - 2. Add 0.1 mL of the Calceolarioside B stock solution (or vehicle control).
 - 3. Initiate the enzymatic reaction by adding 0.1 mL of the DL-glyceraldehyde substrate.



- 4. Immediately measure the decrease in absorbance at 340 nm over a period of 3-5 minutes. This change in absorbance corresponds to the oxidation of NADPH.
- Data Analysis:
 - 1. Calculate the rate of reaction (Δ OD/min).
 - Determine the percentage of inhibition for each concentration of Calceolarioside B compared to the control.
 - 3. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Anti-proliferative Activity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to assess the anti-proliferative effects of **Calceolarioside B** on prostate cancer cells.

Objective: To determine the effect of **Calceolarioside B** on the viability and proliferation of PC-3 cells.

Materials:

- PC-3 human prostate cancer cells
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Calceolarioside B stock solutions at various concentrations
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well microplate
- Microplate reader

Procedure:



· Cell Seeding:

- 1. Seed PC-3 cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well.
- 2. Incubate the plate for 24 hours to allow for cell attachment.
- Treatment:
 - Treat the cells with various concentrations of Calceolarioside B. Include a vehicle-only control.
 - 2. Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Incubation:
 - 1. Add 10-20 µL of MTT solution to each well.
 - 2. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- · Solubilization and Measurement:
 - 1. Carefully remove the medium containing MTT.
 - 2. Add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals.
 - 3. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - 1. Subtract the background absorbance from the absorbance of each well.
 - 2. Calculate the percentage of cell viability for each treatment group relative to the control group.

Interleukin-6 (IL-6) Quantification (ELISA)

Foundational & Exploratory





This protocol details the enzyme-linked immunosorbent assay (ELISA) for measuring the levels of IL-6 in cell culture supernatants following treatment with **Calceolarioside B**.

Objective: To quantify the concentration of IL-6 in cell culture supernatants.

Materials:

- Human IL-6 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and wash buffer)
- Cell culture supernatants from RLE-6TN cells (treated with LPS/pseudovirus and Calceolarioside B)
- Recombinant human IL-6 standard
- 96-well ELISA plate
- Microplate reader

Procedure:

- · Plate Coating:
 - 1. Coat the wells of a 96-well plate with the IL-6 capture antibody overnight at 4° C.
- Blocking and Sample Addition:
 - 1. Wash the plate with wash buffer and block non-specific binding sites with a blocking buffer.
 - 2. Add the cell culture supernatants and a serial dilution of the recombinant IL-6 standard to the wells. Incubate for 2 hours at room temperature.
- Detection:
 - 1. Wash the plate and add the biotinylated IL-6 detection antibody to each well. Incubate for 1-2 hours at room temperature.

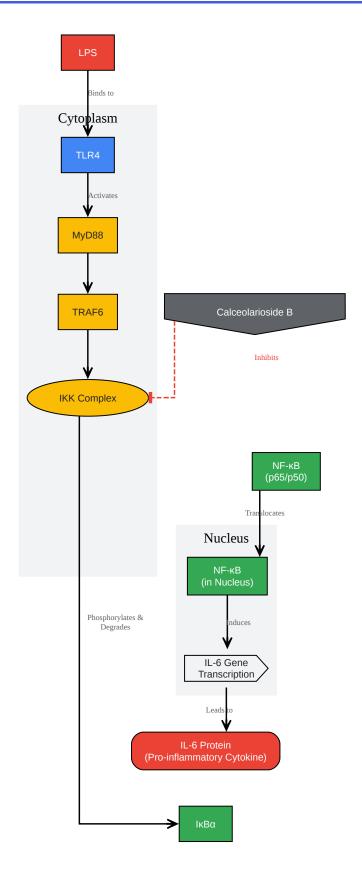


- 2. Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
- Signal Development and Measurement:
 - Wash the plate and add the substrate solution (e.g., TMB). Incubate in the dark until a color change is observed.
 - 2. Stop the reaction with a stop solution.
 - 3. Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - 1. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
 - 2. Determine the concentration of IL-6 in the samples by interpolating their absorbance values on the standard curve.

Signaling Pathways

Based on studies of phenylethanoid glycosides, it is hypothesized that the anti-inflammatory effects of **Calceolarioside B** are mediated through the inhibition of the NF-kB signaling pathway. The activation of this pathway by inflammatory stimuli like Lipopolysaccharide (LPS) leads to the production of pro-inflammatory cytokines such as IL-6.





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Caption: Putative anti-inflammatory signaling pathway of Calceolarioside B.



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